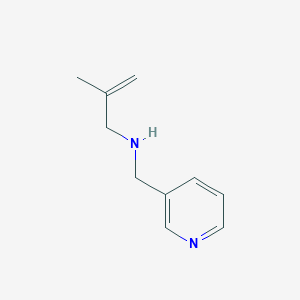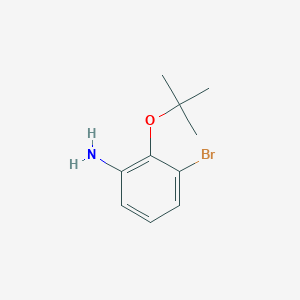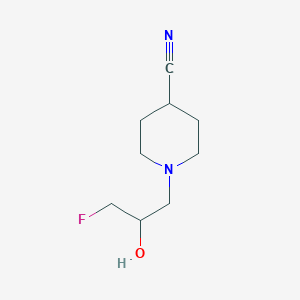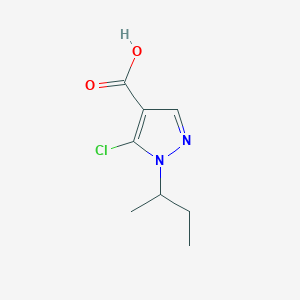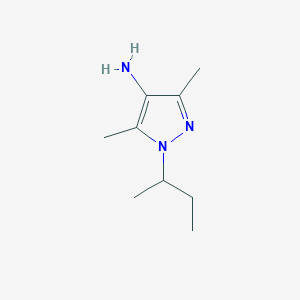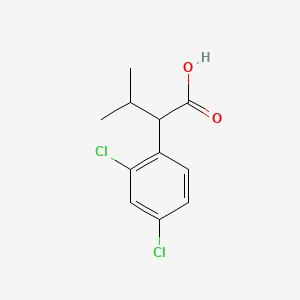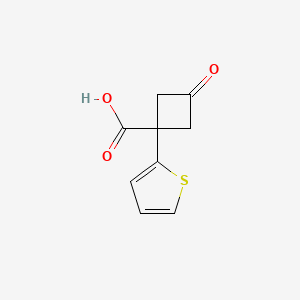
3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H8O3S and a molecular weight of 196.22 g/mol . This compound features a cyclobutane ring substituted with a thiophene ring and a carboxylic acid group, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with cyclobutanone under acidic conditions . The reaction is carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the cyclobutane ring . The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs . The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various biological processes, such as cell signaling and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxocyclobutanecarboxylic acid: A structurally related compound with a cyclobutane ring and a carboxylic acid group but lacking the thiophene ring.
Thiophene-2-carboxylic acid: Contains a thiophene ring and a carboxylic acid group but lacks the cyclobutane ring.
Uniqueness
3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both the cyclobutane and thiophene rings, which confer distinct chemical and biological properties . This combination allows for versatile reactivity and the potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C9H8O3S |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
3-oxo-1-thiophen-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H8O3S/c10-6-4-9(5-6,8(11)12)7-2-1-3-13-7/h1-3H,4-5H2,(H,11,12) |
Clave InChI |
IUGNIGIIWFJJOO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC1(C2=CC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


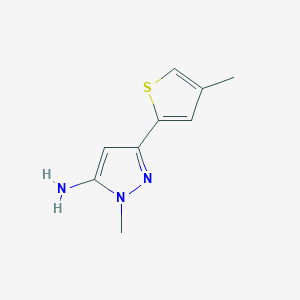

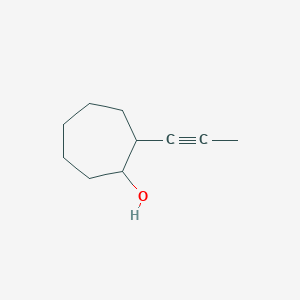
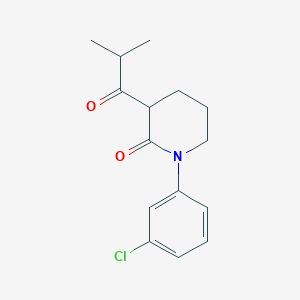
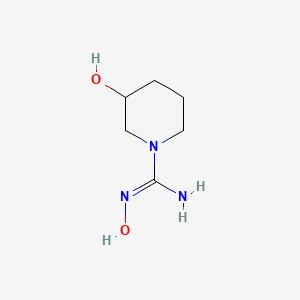
amine](/img/structure/B13305428.png)
![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B13305435.png)
![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13305443.png)
